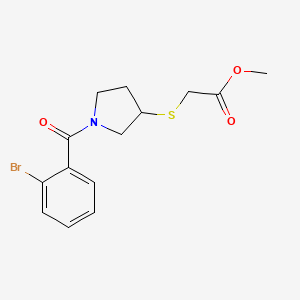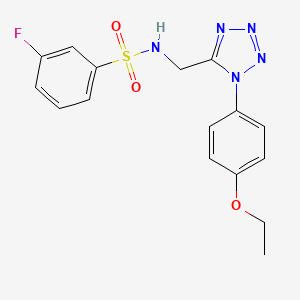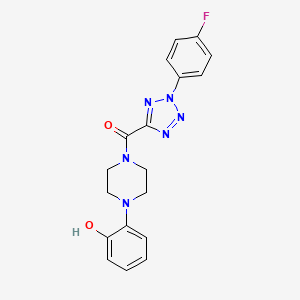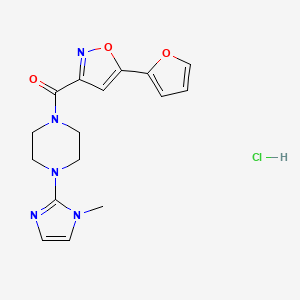
(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several heterocyclic moieties, including furan, isoxazole, imidazole, and piperazine . Each of these components has unique chemical properties that contribute to the overall behavior of the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, each of its components can be synthesized through various methods. For instance, imidazole can be synthesized from glyoxal and ammonia . Similarly, furan can be synthesized from furfural, while isoxazole can be synthesized from hydroxylamine and a β-dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The furan and isoxazole rings are five-membered, with oxygen and nitrogen atoms, respectively. The imidazole ring is also five-membered, containing two nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the properties of its constituent rings. For example, furan is an aromatic compound and can undergo electrophilic substitution. Isoxazole can participate in reactions like nucleophilic substitution at the 3-position . Imidazole is amphoteric in nature, showing both acidic and basic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The compound’s molecular weight is 363.8.Wissenschaftliche Forschungsanwendungen
1. Antidepressant and Antianxiety Activities
A study conducted by Kumar et al. (2017) explored the synthesis of novel derivatives, including compounds similar to the mentioned chemical. These compounds demonstrated significant antidepressant and antianxiety activities, as evidenced by behavioral tests in albino mice (Kumar et al., 2017).
2. Corrosion Inhibition
Research by Singaravelu et al. (2022) investigated the use of organic inhibitors with structural similarities for the corrosion inhibition of mild steel in an acidic medium. These studies showed significant inhibition efficiency, suggesting potential applications in material science and engineering (Singaravelu et al., 2022).
3. Synthesis of Potentially Bioactive Compounds
In the field of medicinal chemistry, a study by Abdel Hafez et al. (2001) focused on synthesizing potentially bioactive compounds from similar chemical structures. These compounds have been investigated for their potential therapeutic applications (Abdel Hafez et al., 2001).
4. Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives related to the mentioned compound and examined their anticancer and antiangiogenic effects in a mouse tumor model. These findings indicate potential applications in cancer therapy (Chandrappa et al., 2010).
Wirkmechanismus
Target of Action
It is known that compounds containing theimidazole moiety have a broad range of biological properties and can bind with high affinity to multiple receptors . Similarly, isoxazole derivatives have been found to exhibit diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that compounds containing the imidazole moiety can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole and isoxazole derivatives, it can be inferred that this compound could potentially influence a variety of molecular and cellular processes .
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3.ClH/c1-19-5-4-17-16(19)21-8-6-20(7-9-21)15(22)12-11-14(24-18-12)13-3-2-10-23-13;/h2-5,10-11H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDRCGSDDMVUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




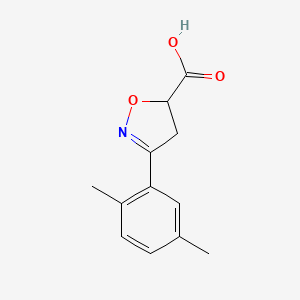
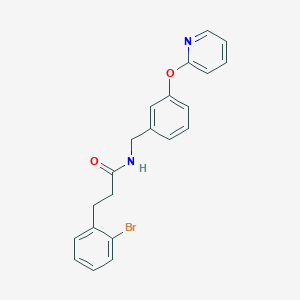
![N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2994984.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994987.png)
![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)
